![molecular formula C22H26N2O2 B14495667 4,4'-Dibutoxy[1,1'-biphenyl]-1,4(4H)-dicarbonitrile CAS No. 65502-50-3](/img/structure/B14495667.png)
4,4'-Dibutoxy[1,1'-biphenyl]-1,4(4H)-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-Dibutoxy[1,1’-biphenyl]-1,4(4H)-dicarbonitrile is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of two butoxy groups attached to the biphenyl core and two cyano groups at the terminal positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Dibutoxy[1,1’-biphenyl]-1,4(4H)-dicarbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 4,4’-dihydroxybiphenyl as the starting material.
Butoxylation: The hydroxyl groups are converted to butoxy groups through a reaction with butyl bromide in the presence of a base such as potassium carbonate.
Cyanation: The final step involves the introduction of cyano groups at the terminal positions. This can be achieved through a reaction with a suitable cyanating agent, such as copper(I) cyanide, under appropriate conditions.
Industrial Production Methods
Industrial production of 4,4’-Dibutoxy[1,1’-biphenyl]-1,4(4H)-dicarbonitrile follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
4,4’-Dibutoxy[1,1’-biphenyl]-1,4(4H)-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The butoxy groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The cyano groups can be reduced to amines under suitable conditions.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed for the reduction of cyano groups.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: The major products include butoxybenzaldehyde or butoxybenzoic acid.
Reduction: The major products are butoxybenzylamine or butoxyphenylamine.
Substitution: The products depend on the substituent introduced, such as bromobutoxybenzene or nitrobutoxybenzene.
科学研究应用
4,4’-Dibutoxy[1,1’-biphenyl]-1,4(4H)-dicarbonitrile has several scientific research applications:
Materials Science: It is used in the development of organic semiconductors and liquid crystals.
Organic Electronics: The compound is explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Chemical Sensors: It is utilized in the fabrication of chemical sensors due to its unique electronic properties.
Biological Studies: The compound is studied for its potential biological activity and interactions with biomolecules.
作用机制
The mechanism of action of 4,4’-Dibutoxy[1,1’-biphenyl]-1,4(4H)-dicarbonitrile involves its interaction with molecular targets through its functional groups. The butoxy groups can participate in hydrogen bonding and van der Waals interactions, while the cyano groups can engage in dipole-dipole interactions. These interactions influence the compound’s behavior in various applications, such as charge transport in organic electronics or binding affinity in biological systems.
相似化合物的比较
Similar Compounds
4,4’-Dibutoxybiphenyl: Lacks the cyano groups, making it less polar and less reactive in certain chemical reactions.
4,4’-Dihydroxybiphenyl: Contains hydroxyl groups instead of butoxy groups, leading to different solubility and reactivity.
4,4’-Dicyanobiphenyl: Lacks the butoxy groups, resulting in different electronic properties and applications.
Uniqueness
4,4’-Dibutoxy[1,1’-biphenyl]-1,4(4H)-dicarbonitrile is unique due to the combination of butoxy and cyano groups, which impart distinct electronic and steric properties. This makes it a versatile compound for various applications, particularly in the fields of materials science and organic electronics.
属性
CAS 编号 |
65502-50-3 |
|---|---|
分子式 |
C22H26N2O2 |
分子量 |
350.5 g/mol |
IUPAC 名称 |
1-butoxy-4-(4-butoxyphenyl)cyclohexa-2,5-diene-1,4-dicarbonitrile |
InChI |
InChI=1S/C22H26N2O2/c1-3-5-15-25-20-9-7-19(8-10-20)21(17-23)11-13-22(18-24,14-12-21)26-16-6-4-2/h7-14H,3-6,15-16H2,1-2H3 |
InChI 键 |
CKHOLLBCQXBYCY-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC1=CC=C(C=C1)C2(C=CC(C=C2)(C#N)OCCCC)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



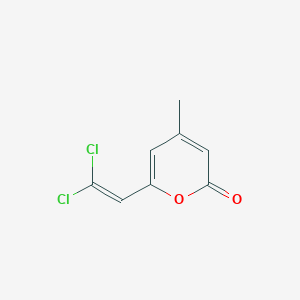
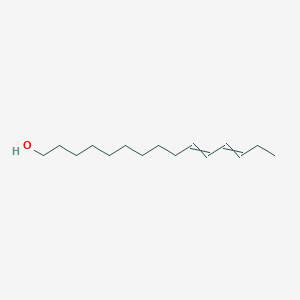
![4-tert-Butyl-2-[(propan-2-yl)sulfanyl]phenol](/img/structure/B14495599.png)


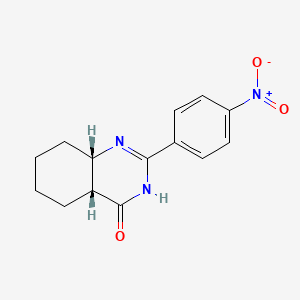
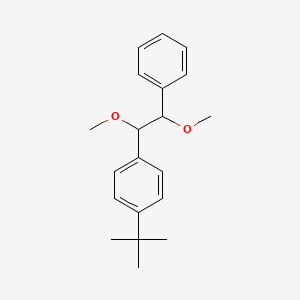

![1-[(2-Ethyl-5-nitrophenyl)methyl]pyrrolidine](/img/structure/B14495643.png)

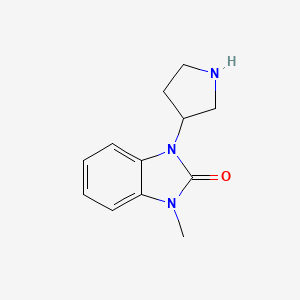

![N-[(1-butyl-2-chloroindol-3-yl)methylideneamino]-4-nitroaniline](/img/structure/B14495672.png)
